molecular formula C14H7F3N4OS B11056468 3-(Furan-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Furan-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056468
M. Wt: 336.29 g/mol
InChI Key: ALAWMYZXNCFFFP-UHFFFAOYSA-N
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Description

3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a furan ring, a trifluoromethyl-substituted phenyl ring, and a triazolothiadiazole core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-furyl)-1H-1,2,4-triazole-5-thiol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems. The use of safer and more environmentally friendly reagents and solvents would also be considered to comply with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research:

    Medicinal Chemistry: This compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The unique electronic properties of the trifluoromethyl and furan groups make this compound useful in the development of organic semiconductors and other advanced materials.

    Agrochemicals: It can be used as a precursor for the synthesis of novel pesticides and herbicides, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in cancer cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the furan and triazolothiadiazole moieties contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[4,3-B][1,3,4]THIADIAZOLE
  • 3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-D][1,3,4]THIADIAZOLE

Uniqueness

Compared to similar compounds, 3-(2-FURYL)-6-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific arrangement of the furan and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H7F3N4OS

Molecular Weight

336.29 g/mol

IUPAC Name

3-(furan-2-yl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7F3N4OS/c15-14(16,17)9-4-1-3-8(7-9)12-20-21-11(10-5-2-6-22-10)18-19-13(21)23-12/h1-7H

InChI Key

ALAWMYZXNCFFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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